tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with a piperidine ring structure substituted with tert-butyl and hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via hydroxymethylation reactions, often using formaldehyde and a suitable base.
Addition of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of catalysts and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .
Comparison with Similar Compounds
- tert-Butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Comparison: tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of its hydroxymethyl groups on the piperidine ring. This structural feature may confer distinct reactivity and interaction profiles compared to similar compounds. Additionally, the presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and two hydroxymethyl substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which are critical in mitigating oxidative stress in cells .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to enzyme dysregulation.
Antioxidant Activity
A study assessing the antioxidant properties of related compounds showed that they effectively inhibited lipid peroxidation in a concentration-dependent manner. For instance, compounds similar to this compound displayed IC50 values indicating their potency as antioxidants .
Compound | IC50 (mg/mL) | Activity Type |
---|---|---|
10a | 0.11 | Lipid Peroxidation Inhibition |
10b | 0.38 | Radical Scavenging |
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on human prostate cancer cell lines (PC-3 and DU145) indicated that this compound could induce cell death in a dose-dependent manner.
Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
---|---|---|---|
PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These results suggest that the compound has a more pronounced effect on PC-3 cells compared to DU145 cells .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Cancer Therapy : Research demonstrated that the compound could induce apoptosis in cancer cells through mechanisms involving chromatin condensation and DNA damage . This suggests its potential as a therapeutic agent in oncology.
- Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in protecting neural cells from oxidative damage, indicating that tert-butyl derivatives might also possess neuroprotective properties .
Properties
IUPAC Name |
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-5-9(7-14)4-10(6-13)8-15/h9-10,14-15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYUGNKBLZKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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